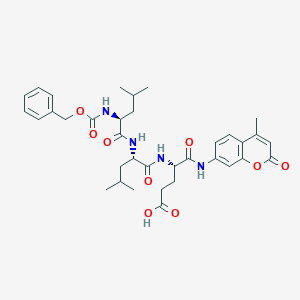

Z-亮氨酸-亮氨酸-谷氨酸-AMC

描述

Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素,通常称为Z-LLE-AMC,是一种荧光底物,主要用于测定蛋白酶体的活性。 它在测量26S蛋白酶体或20S蛋白水解核心中的类半胱氨酸蛋白酶样谷氨酸后肽水解酶活性方面特别有用 。由于这种化合物在裂解后能够发出荧光,因此它在生化测定中得到了广泛的应用,使其成为各种研究应用中的必不可少的工具。

科学研究应用

Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素在科学研究中有着广泛的应用:

生物化学: 它用于研究蛋白酶体的活性,蛋白酶体对于细胞内的蛋白质降解和调节至关重要。

细胞生物学: 该化合物用于测定中监测细胞裂解物中的蛋白酶体活性,有助于理解细胞过程,如细胞周期和凋亡。

医学: 与Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素相关的研究有助于开发针对与蛋白酶体功能障碍相关的疾病(如癌症和神经退行性疾病)的治疗策略。

作用机制

Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素的作用机制涉及它被蛋白酶体酶裂解。该化合物作为蛋白酶体类半胱氨酸蛋白酶样谷氨酸后肽水解酶活性的底物。裂解后,肽与7-酰胺-4-甲基香豆素部分之间的酰胺键断裂,释放出游离的7-氨基-4-甲基香豆素。这种释放导致荧光,可以检测和测量。 荧光强度与蛋白酶体活性成正比,使研究人员能够在各种实验条件下量化酶活性 .

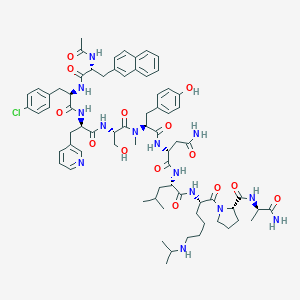

类似的化合物:

琥珀酰-亮氨酸-亮氨酸-缬氨酸-酪氨酸-7-酰胺-4-甲基香豆素 (Suc-LLVY-AMC): 另一种用于测量蛋白酶体胰凝乳蛋白酶样活性的荧光底物。

Z-精氨酸-精氨酸-7-酰胺-4-甲基香豆素 (Z-ARR-AMC): 用于测量蛋白酶体胰蛋白酶样活性。

Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素的独特性: Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素在对蛋白酶体类半胱氨酸蛋白酶样谷氨酸后肽水解酶活性的特异性方面是独一无二的。 这种特异性使其成为研究这种特定蛋白水解活性的宝贵工具,该活性不同于其他底物测量的胰凝乳蛋白酶样和胰蛋白酶样活性 .

生化分析

Biochemical Properties

Z-Leu-Leu-Glu-AMC interacts with the 20S and 26S proteasomes, which are protein complexes that degrade unneeded or damaged proteins by proteolysis . The interaction between Z-Leu-Leu-Glu-AMC and these proteasomes is characterized by the hydrolysis of the compound, which can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The hydrolysis of Z-Leu-Leu-Glu-AMC by proteasomes influences cellular function by regulating protein degradation . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Z-Leu-Leu-Glu-AMC exerts its effects at the molecular level through its interactions with proteasomes . The compound serves as a substrate for the proteasomes’ enzymatic activity, leading to its hydrolysis . This process can influence the activity of the proteasomes and thus regulate protein degradation within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Leu-Leu-Glu-AMC can change over time. For instance, the activity of the proteasomes can be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole

Metabolic Pathways

Z-Leu-Leu-Glu-AMC is involved in the metabolic pathway of protein degradation, where it interacts with the 20S and 26S proteasomes . The hydrolysis of Z-Leu-Leu-Glu-AMC can influence metabolic flux and metabolite levels within this pathway .

Transport and Distribution

The transport and distribution of Z-Leu-Leu-Glu-AMC within cells and tissues are likely influenced by its interactions with proteasomes

准备方法

合成路线和反应条件: Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素的合成涉及将三肽Z-亮氨酸-亮氨酸-谷氨酸与7-酰胺-4-甲基香豆素偶联。该过程通常包括以下步骤:

氨基的保护: 亮氨酸和谷氨酸残基的氨基使用苄氧羰基(Cbz)基团保护。

偶联反应: 保护的氨基酸使用二环己基碳二亚胺 (DCC) 和羟基苯并三唑 (HOBt) 等肽偶联试剂依次偶联。

脱保护: 在氢化条件下除去Cbz基团,生成游离肽。

连接7-酰胺-4-甲基香豆素: 然后使用类似的肽偶联试剂将肽与7-酰胺-4-甲基香豆素偶联。

工业生产方法: Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素的工业生产遵循相同的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 最终产物使用高效液相色谱 (HPLC) 等技术进行纯化,并使用质谱法和核磁共振 (NMR) 光谱进行表征 .

化学反应分析

反应类型: Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素主要经历蛋白酶体酶催化的水解反应。肽与7-酰胺-4-甲基香豆素部分之间的酰胺键断裂,释放出游离的7-氨基-4-甲基香豆素,后者具有荧光性。

常见的试剂和条件:

蛋白酶体酶: 主要试剂是蛋白酶体酶,特别是类半胱氨酸蛋白酶样谷氨酸后肽水解酶。

缓冲溶液: 反应通常在Tris-HCl 等缓冲溶液中于生理 pH 值下进行。

主要产物: Z-亮氨酸-亮氨酸-谷氨酸-7-酰胺-4-甲基香豆素水解形成的主要产物是7-氨基-4-甲基香豆素,它表现出可检测和定量的荧光 .

相似化合物的比较

Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC): Another fluorogenic substrate used to measure chymotrypsin-like activity of the proteasome.

Z-Arg-Arg-7-amido-4-methylcoumarin (Z-ARR-AMC): Used to measure trypsin-like activity of the proteasome.

Uniqueness of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin: Z-Leu-Leu-Glu-7-amido-4-methylcoumarin is unique in its specificity for the caspase-like post-glutamate peptide hydrolase activity of the proteasome. This specificity makes it an invaluable tool for studying this particular proteolytic activity, which is distinct from the chymotrypsin-like and trypsin-like activities measured by other substrates .

属性

IUPAC Name |

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

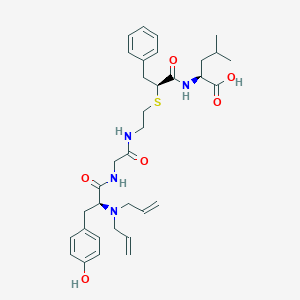

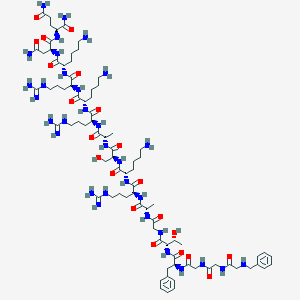

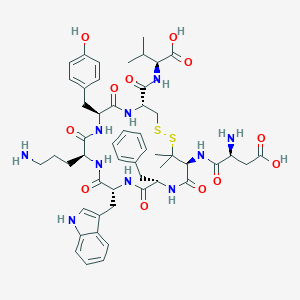

Feasible Synthetic Routes

Q1: What is the significance of measuring PGPH activity in the context of proteasome research?

A1: The proteasome is a critical cellular complex responsible for degrading a wide range of proteins involved in various cellular processes. It possesses three main enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH). Measuring the activity of each of these enzymatic activities, including PGPH, provides valuable insights into the overall functionality of the proteasome. This is particularly important when studying the effects of potential drug candidates, like proteasome inhibitors, as they can have varying effects on each of these activities. []

Q2: How is Z-Leu-Leu-Glu-AMC used to measure PGPH activity?

A2: Z-Leu-Leu-Glu-AMC acts as a substrate for the PGPH activity of the proteasome. The "AMC" portion of the molecule is a fluorophore that is quenched when attached to the peptide. Upon cleavage by the PGPH activity of the proteasome, the AMC is released, resulting in an increase in fluorescence. This fluorescence increase is directly proportional to the PGPH activity, allowing for its quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)